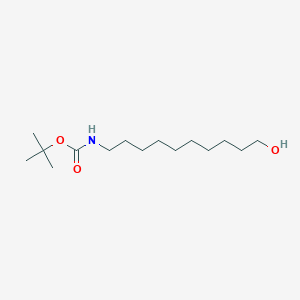

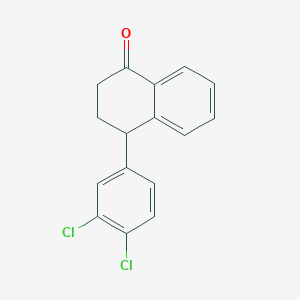

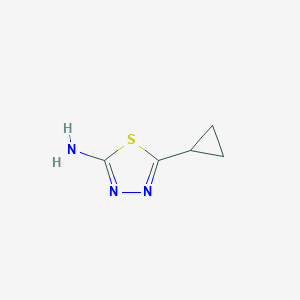

![molecular formula C17H33ClNPS B015430 三-N-丁基[(2-甲基-1,3-噻唑-4-基)甲基]鏻氯 CAS No. 211919-65-2](/img/structure/B15430.png)

三-N-丁基[(2-甲基-1,3-噻唑-4-基)甲基]鏻氯

描述

Synthesis Analysis

The synthesis of phosphonium salts often involves the reaction of a suitable phosphine with an alkyl halide. For Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride, a similar approach can be inferred, where tri-n-butylphosphine might react with a chloromethylated 2-methyl-1,3-thiazole derivative. However, specific details on the synthesis of this exact compound are not readily available in the literature. Related compounds, such as tri-n-butyl-[tris(diethylamino)phosphinimino]phosphonium chloride, are prepared from tri-n-butyl-chlorophosphonium chloride and N-tri-methylsilyl-tris(diethylamino)-phosphinimine, which suggests a possible synthetic route involving chlorophosphonium intermediates and subsequent substitution reactions (Bartsch et al., 2001).

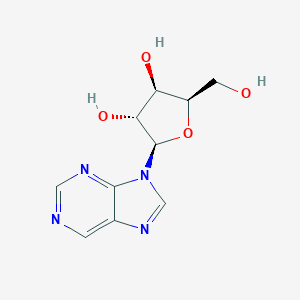

Molecular Structure Analysis

The molecular structure of phosphonium salts, including Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride, is characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The structure determination of related compounds via X-ray crystallography reveals significant insights into bond lengths, angles, and the overall geometry around the phosphorus center. For instance, the PN bond lengths and PNP angles in related phosphonium salts provide critical information on the electronic and spatial environment of the phosphorus atom, which influences the compound's reactivity and interactions with other molecules (Bartsch et al., 2001).

Chemical Reactions and Properties

Phosphonium salts participate in a wide range of chemical reactions, including Wittig reactions, which are crucial for forming carbon-carbon double bonds. The phosphonium ylide, generated from phosphonium salts under basic conditions, reacts with aldehydes or ketones to form alkenes. The reactivity of Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride in such reactions would be influenced by the electronic effects of the thiazole and butyl groups, as well as the steric hindrance around the phosphorus atom. Studies on related compounds highlight the versatility of phosphonium salts in organic synthesis and their potential as intermediates in the formation of complex organic molecules (Tseng et al., 2007).

科学研究应用

噻唑啉的合成:它可有效地从全氟-3-异硫氰酸根-2-甲基-2-戊烯和某些 P-亲核试剂中合成噻唑啉 (Rogoza 和 Furin,2002)。

双链酰胺的总合成:该化合物用于从两种类型的含 ΔAla 的寡肽中合成双-和三(杂环)环肽双链酰胺 J、E 和 H (Suzuki 等人,2008)。

各种杂环化合物的合成:它有助于合成咪唑并[1,2-a]吡啶、咪唑并[1,2-a]嘧啶、吲哚嗪和噻唑衍生物等化合物 (Drescher、Öhler 和 Zbiral,1991)。

金配合物的制备:该化学物质用于制备三(唑基)膦金配合物 (Strasser 等人,2008)。

亚膦亚胺-鏻盐的合成:它作为一种改进的合成路线,用于合成不对称取代的亚膦亚胺-鏻盐 (Bartsch 等人,2001)。

在抗菌牙科树脂中的应用:三-N-丁基(4-乙烯基苄基)鏻氯,一种相关化合物,对变异链球菌表现出很高的抗菌活性,表明其在抗菌牙科树脂中的用途 (Kurata 等人,2011)。

抗肿瘤活性:三芳基烷基鏻盐对某些癌瘤表现出抑制协同作用,并选择性地抑制癌瘤生长,相对于未转化的细胞 (Patel 等人,1994)。

酯和芳基酮的合成:它用于酯和芳基酮从取代苯甲酸钠盐的合成等反应中 (Tseng、Kan 和 Chu,2007)。

威廉姆逊烷基芳基醚合成:三-N-丁基鏻甲基化聚苯乙烯树脂,一种相关化合物,用于威廉姆逊烷基芳基醚合成中苯酚的 O-甲基化 (Hamada、Kato、Kakamu 和 Shioiri,1981)。

抗菌性能:烷基三正丁基鏻氯,另一种相关化合物,在特定浓度下对各种细菌表现出抗菌性能 (Lian-he,2005)。

属性

IUPAC Name |

tributyl-[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NPS.ClH/c1-5-8-11-19(12-9-6-2,13-10-7-3)14-17-15-20-16(4)18-17;/h15H,5-14H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTWGKKLKYNEMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CSC(=N1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClNPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449848 | |

| Record name | Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride | |

CAS RN |

211919-65-2 | |

| Record name | Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

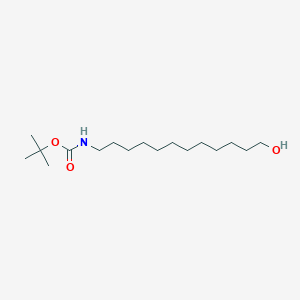

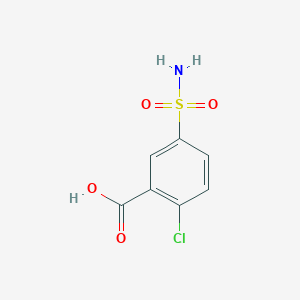

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)